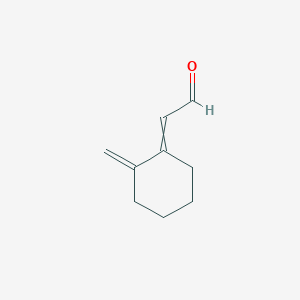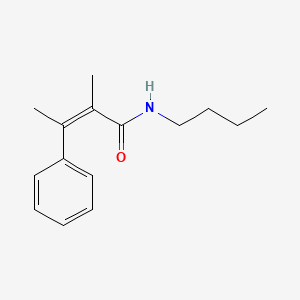
(But-1-en-1-yl)(trimethoxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(But-1-en-1-yl)(trimethoxy)silane is an organosilicon compound with the chemical formula C7H16O3Si. This compound is characterized by the presence of a but-1-en-1-yl group attached to a silicon atom, which is further bonded to three methoxy groups. It is a versatile compound used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (But-1-en-1-yl)(trimethoxy)silane typically involves the reaction of but-1-ene with trimethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction can be represented as follows:
But-1-ene+Trimethoxysilane→this compound
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and catalyst concentration, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
化学反応の分析
Types of Reactions
(But-1-en-1-yl)(trimethoxy)silane undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Addition Reactions: The double bond in the but-1-en-1-yl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Condensation: Often facilitated by heating or using catalysts such as acids or bases.
Addition Reactions: Common reagents include halogens, hydrogen, and other electrophiles.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane polymers.
Addition Reactions: Formation of various substituted silanes depending on the reagents used.
科学的研究の応用
(But-1-en-1-yl)(trimethoxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a coupling agent in polymer chemistry.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates
作用機序
The mechanism of action of (But-1-en-1-yl)(trimethoxy)silane involves the hydrolysis of methoxy groups to form silanol groups, which can then condense to form siloxane bonds. This process is crucial for its role as a coupling agent, as it allows the compound to form strong bonds with both organic and inorganic substrates. The molecular targets and pathways involved include the interaction of silanol groups with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages .
類似化合物との比較
Similar Compounds
Trimethoxysilane: Lacks the but-1-en-1-yl group, making it less versatile in certain applications.
(7-Octen-1-yl)trimethoxysilane: Similar structure but with a longer carbon chain, which can affect its reactivity and applications.
Uniqueness
(But-1-en-1-yl)(trimethoxy)silane is unique due to the presence of the but-1-en-1-yl group, which provides additional reactivity and versatility compared to other trimethoxysilanes. This makes it particularly useful in applications requiring strong adhesion and compatibility with both organic and inorganic materials .
特性
CAS番号 |
53175-86-3 |
|---|---|
分子式 |
C7H16O3Si |
分子量 |
176.28 g/mol |
IUPAC名 |
but-1-enyl(trimethoxy)silane |
InChI |
InChI=1S/C7H16O3Si/c1-5-6-7-11(8-2,9-3)10-4/h6-7H,5H2,1-4H3 |
InChIキー |
JUWLSSIMBQOVCN-UHFFFAOYSA-N |
正規SMILES |
CCC=C[Si](OC)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4,6,6,7,7-Hexamethylbicyclo[3.2.0]heptan-2-one](/img/structure/B14635718.png)
![2-(4-Chloro-3-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoyl)benzoic acid](/img/structure/B14635719.png)
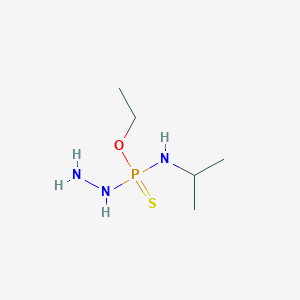
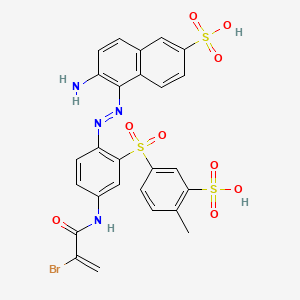


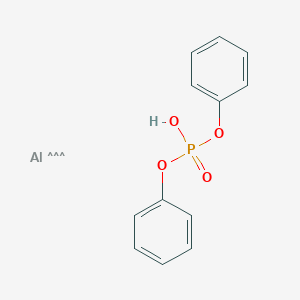


![4-(2-{[Methyl(phenyl)carbamoyl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B14635786.png)
